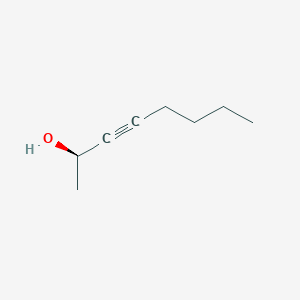
(2R)-Oct-3-YN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-Oct-3-YN-2-OL is an organic compound with a unique structure characterized by an alkyne group and a hydroxyl group. This compound is chiral, meaning it has a non-superimposable mirror image, which can result in different biological activities for each enantiomer. The presence of both an alkyne and a hydroxyl group makes it a versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Oct-3-YN-2-OL typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric reduction of a propargylic ketone using a chiral catalyst. This reaction can be carried out under mild conditions, often at room temperature, using hydrogen gas and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the preparation of the propargylic ketone precursor, followed by its reduction in the presence of a chiral catalyst. The use of continuous flow technology allows for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
科学的研究の応用
(2R)-Oct-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can lead to different pharmacological effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-Oct-3-YN-2-OL depends on its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways. The specific pathways involved would depend on the biological context in which the compound is used.
類似化合物との比較
(2S)-Oct-3-YN-2-OL: The enantiomer of (2R)-Oct-3-YN-2-OL, which may have different biological activities.
Oct-3-YN-2-OL: The racemic mixture containing both (2R) and (2S) enantiomers.
Oct-3-YN-2-ONE: The corresponding ketone, which lacks the hydroxyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an alkyne and a hydroxyl group. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
77889-05-5 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
(2R)-oct-3-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-5H2,1-2H3/t8-/m1/s1 |
InChIキー |
RRRODBVLAIUQDT-MRVPVSSYSA-N |
異性体SMILES |
CCCCC#C[C@@H](C)O |
正規SMILES |
CCCCC#CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
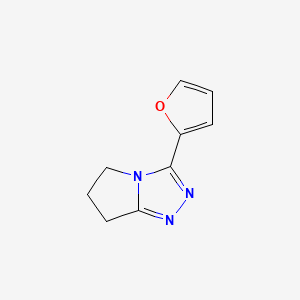
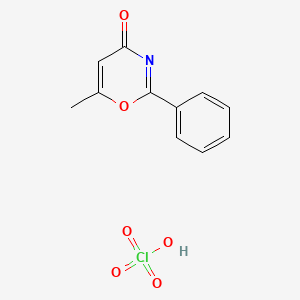
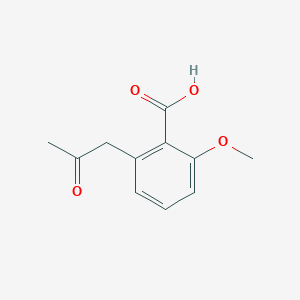
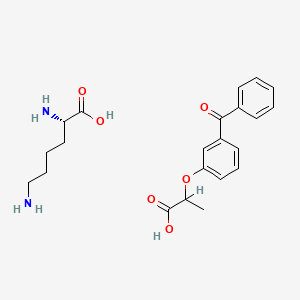

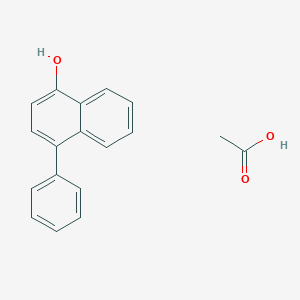

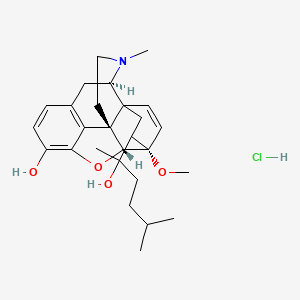

![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
